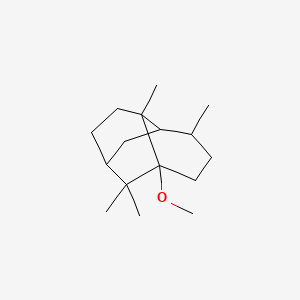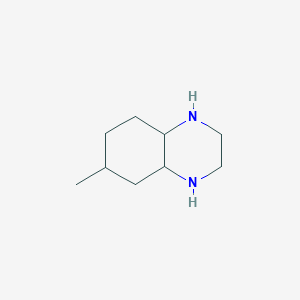
6-Methyldecahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyldecahydroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H18N2. It is a derivative of quinoxaline, characterized by a decahydro structure with a methyl group at the sixth position.
Méthodes De Préparation
The synthesis of 6-Methyldecahydroquinoxaline typically involves the hydrogenation of quinoxaline derivatives. One common method includes the use of a rhodium catalyst on alumina powder under high hydrogen pressure (2000-5500 psi) and elevated temperatures (100-200°C). This method effectively reduces quinoxaline and its derivatives to the corresponding decahydro compounds .
Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
6-Methyldecahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts like palladium on carbon.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms in the compound.
The major products formed from these reactions include various substituted quinoxalines and decahydroquinoxalines, which have diverse applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
6-Methyldecahydroquinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, solar cells, and as a corrosion inhibitor in metals.
Mécanisme D'action
The mechanism of action of 6-Methyldecahydroquinoxaline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes and proteins essential for the survival of pathogens. For instance, quinoxaline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparaison Avec Des Composés Similaires
6-Methyldecahydroquinoxaline is unique due to its specific decahydro structure and methyl substitution. Similar compounds include:
Decahydroquinoxaline: Lacks the methyl group at the sixth position.
2,3,5,7-Tetramethyldecahydroquinoxaline: Contains multiple methyl groups, leading to different chemical properties.
6-Methoxydecahydroquinoxaline: Has a methoxy group instead of a methyl group, affecting its reactivity and applications.
These compounds share structural similarities but differ in their chemical and biological properties, making each unique for specific applications.
Propriétés
Numéro CAS |
6639-84-5 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |
InChI |
InChI=1S/C9H18N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h7-11H,2-6H2,1H3 |
Clé InChI |
GMSZNXUWXJEGNT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C1)NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
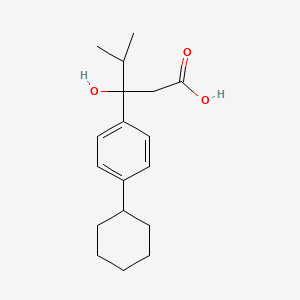
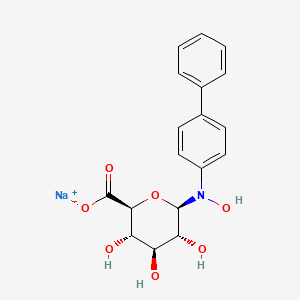
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
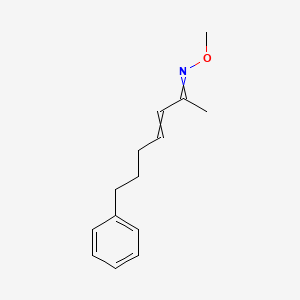
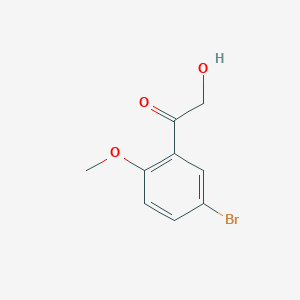
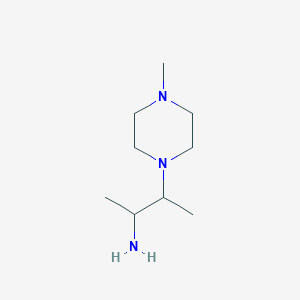
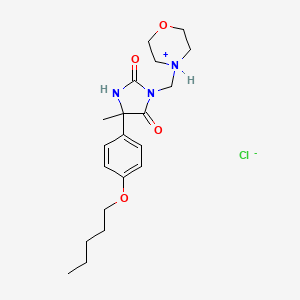

![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
